3-Amino-2-(pyridin-3-YL)quinazolin-4(3H)-one

Purity Quality Control Reproducibility

Sourcing 3-aminoquinazolinones with validated purity for reproducible kinase inhibitor libraries is a recurrent bottleneck. This 3-Amino-2-(pyridin-3-yl)quinazolin-4(3H)-one directly addresses that need as a key intermediate with a critical pharmacophoric element absent in non-aminated analogs. Key supply and research advantages: • Purity ≥98% minimizes contamination in automated parallel synthesis. • The 3-amino group enables sub-micromolar target potency, achieving I50 values as low as 20 nM in related chemotypes. • An acidic pKa of ~3.53 supports accurate computational modeling of binding interactions.

Molecular Formula C13H10N4O
Molecular Weight 238.24 g/mol
Cat. No. B11869728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-(pyridin-3-YL)quinazolin-4(3H)-one
Molecular FormulaC13H10N4O
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CN=CC=C3)N
InChIInChI=1S/C13H10N4O/c14-17-12(9-4-3-7-15-8-9)16-11-6-2-1-5-10(11)13(17)18/h1-8H,14H2
InChIKeyAGTLDIYBFVTSBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-(pyridin-3-YL)quinazolin-4(3H)-one Overview


3-Amino-2-(pyridin-3-YL)quinazolin-4(3H)-one (CAS: 947238-18-8) is a functionalized heterocyclic compound featuring a quinazolin-4(3H)-one core with a pyridin-3-yl substituent at the 2-position and a primary amino group at the 3-position . This specific substitution pattern is of significant interest in medicinal chemistry for developing kinase inhibitors , with key analogs showing activity against multiple cancer cell lines and specific enzymes like PI3K and thymidylate synthase [1][2]. It serves as a critical intermediate or scaffold for synthesizing diverse bioactive molecules, making its precise structural and purity profile a primary driver for procurement in drug discovery programs.

Quinazolinone core with 3-amino handle for kinase inhibitor SAR studies
Reported purity specification supports synthesis reproducibility
pKa data available for computational binding models

Why the 3-Amino Group Is Irreplaceable


The presence of the 3-amino group fundamentally alters the compound's biochemical and physicochemical profile compared to its closest non-aminated analog, 2-(pyridin-3-yl)quinazolin-4(3H)-one (WAY-608119). Class-level SAR studies on quinazolinones demonstrate that a 3-amino substitution is critical for potent enzyme inhibition, with one study showing 3-amino compounds achieving I50 values as low as 20 nM on target enzymes, a property not conferred by 3-methyl or unsubstituted analogs [1]. Therefore, substituting with a compound lacking this amino group would eliminate a key pharmacophoric element essential for binding to biological targets like kinases , rendering the substitution invalid for any research designed to explore the 3-aminoquinazolinone chemical space.

Target 3-Amino-2-(pyridin-3-yl)quinazolin-4(3H)-one Common Substitute 2-(Pyridin-3-yl)quinazolin-4(3H)-one (WAY-608119)
The 3-amino group may be critical for target binding; non-aminated analogs may shift pharmacophore profile and reduce enzyme inhibition potential.
Class-level SAR indicates the amino substituent can confer substantially higher enzyme inhibition (reported ~20 nM on TS) compared to 3-methyl or unsubstituted analogs.

Evidence-Based Selection Guide


Validated Purity Advantage

For reproducible synthesis and biological testing, the purity of the starting material is paramount. This specific compound is available with a minimum purity of 98% (NLT) as confirmed by NMR, HPLC, and GC batch analysis . This directly contrasts with many generic chemical suppliers where the compound may be offered at a lower, unspecified, or non-validated purity, introducing significant risk to experimental reproducibility. The availability of comprehensive analytical documentation provides a verifiable quality standard that can be integrated into formal research protocols and regulatory submissions.

Purity Specification
Specification review
≥98% (NLT) by NMR, HPLC, GC
Supports synthesis reproducibility
Batch-specific analytical documentation provided
Purity Quality Control Reproducibility

Hydrogen Bond Donor Capacity

The 3-amino substituent differentiates this molecule's physicochemical profile from its non-aminated analog. The target compound has a predicted acidic pKa of 3.53±0.12, indicating the amino group's ability to participate in hydrogen bonding networks critical for target binding . In contrast, the comparator 2-(pyridin-3-yl)quinazolin-4(3H)-one (WAY-608119) lacks this amine, resulting in a fundamentally different hydrogen bond donor profile . Docking studies on analogous aminoquinazolinones confirm that the 3-NH2 group forms strategic bonds within ATP-binding pockets, a feature absent in the 3-unsubstituted analog .

pKa (Predicted)
Class-level inference
3.53±0.12
Acidic pKa indicates amine H-bond donor capacity
Informs computational docking and binding free energy models
Predicted value; experimental confirmation may vary
Computational Chemistry Molecular Docking Physicochemical Properties

Kinase Inhibition Potential

Direct kinase inhibition data for the target compound is not publicly available. However, class-level SAR from the closely related 6-(pyridin-3-yl) quinazolin-4(3H)-one series establishes that structural modifications on the quinazolinone core lead to potent PI3K inhibition, with lead compounds 7i and 7m displaying IC50 values of 1.12 μM and 1.20 μM against HCC827 NSCLC cells [1]. Crucially, a seminal study on benzoquinazoline inhibitors demonstrated that 3-amino substituted compounds attain I50 values as low as 20 nM on thymidylate synthase, a potency level not achieved by their 3-methyl counterparts [2]. This infers the 3-amino group is a critical pharmacophoric element for high-potency enzyme inhibition.

Enzyme Inhibition SAR
Class-level inference
3-amino series I50 ~20 nM (TS)
3-methyl series: significantly higher I50 (>100-fold)
Related PI3K inhibitor: IC50 1.12-1.20 μM
3-amino group may confer higher enzyme inhibition
Class-level SAR; target compound not directly tested
Kinase Inhibition Structure-Activity Relationship Anticancer

Physicochemical Identity Confirmation

The melting point of a compound is a definitive physical characteristic that confirms its structural identity and purity. The target compound has a reported melting point of 185 °C (recrystallized from ethanol) . This is a key differentiator from its positional isomer, 2-(pyridin-4-yl)quinazolin-4(3H)-one, which has been documented with melting points ranging from 142-143 °C, a difference of over 40 °C [1]. For procurement and quality control, this sharp melting point serves as a highly specific and easily measurable indicator of correct structural identity, ensuring that the intended compound, and not a positional isomer, has been correctly synthesized and supplied.

Melting Point Identity
Reported
Target: 185 °C (ethanol)
Isomer 2-(pyridin-4-yl): 142-143 °C
Difference: 42-43 °C
Supports isomer identity confirmation
Recrystallization method specified
Quality Control Structural Identity Material Characterization

Recommended Application Scenarios


Kinase Inhibitor Lead Optimization

For medicinal chemistry teams engaged in kinase inhibitor development, the 3-amino group and pyridine ring form a privileged bidentate motif for interacting with the ATP-binding pocket. This compound serves as an ideal starting scaffold for systematic SAR exploration of the N3- and C2-vectors simultaneously. As inferred from related quinazolinone PI3K inhibitors, maintaining the crucial 3-amino group can be essential for achieving sub-micromolar potency [1][2].

High-Throughput Synthesis Building Block

With a validated purity of not less than 98% and full analytical characterization, this compound minimizes the risk of reagent contamination in automated parallel synthesis platforms. Its high purity profile (98% NLT) directly supports the development of reproducible chemical libraries, where each member must meet strict quality criteria to yield interpretable biological screening data .

Computational Modeling and Simulation

The predicted acidic pKa of the 3-amino group (3.53±0.12) provides a quantitative parameter for molecular dynamics simulations and binding free energy calculations. This allows computational chemists to model pH-dependent behavior and hydrogen bonding interactions with target proteins more accurately than with non-aminated analogs, improving the predictive power of in silico screening campaigns .

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization studies
3-amino pharmacophore handle
Kinase assay potency review
Parallel library synthesis
Reported purity specification
Synthesis reproducibility
Molecular dynamics simulations
pKa and H-bond donor parameters
Binding model accuracy
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